molecular formula C22H26ClN7O2 B12625639 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride

2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride

Katalognummer: B12625639
Molekulargewicht: 455.9 g/mol
InChI-Schlüssel: HBABNFFETJBQJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[64104,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrazole ring, and a triazatricyclo framework

Eigenschaften

Molekularformel

C22H26ClN7O2

Molekulargewicht

455.9 g/mol

IUPAC-Name

2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H25N7O2.ClH/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12;/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30);1H

InChI-Schlüssel

HBABNFFETJBQJP-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclohexyl group attachment: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Triazatricyclo framework construction: This step involves a series of cyclization reactions, often using strong acids or bases to facilitate ring closure.

    Final assembly: The final step involves coupling the pyrazole and triazatricyclo intermediates under controlled conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.

    Advanced purification techniques: Such as high-performance liquid chromatography (HPLC) to achieve high purity.

    Automation: To reduce human error and increase efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups.

    Reduction: Reduction reactions can target the carbonyl groups within the triazatricyclo framework.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: Due to its complex structure, it may interact with multiple biological targets, making it a potential candidate for drug discovery.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Its potential medicinal properties make it valuable in the pharmaceutical industry.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and triazatricyclo framework allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-6-oxo-6H-[1,2]diazepino[4,5,6-cd]indol-8-yl]acetamide
  • 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide

Uniqueness

The uniqueness of 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[64104,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride lies in its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs

Biologische Aktivität

The compound 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride (often referred to as PF-477736) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H27Cl2N7O2C_{22}H_{27}Cl_2N_7O_2, with a molecular weight of approximately 492.4 g/mol. The structure features multiple functional groups including an amino group, a cyclohexyl moiety, and a pyrazole ring that contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC22H27Cl2N7O2
Molecular Weight492.4 g/mol
CAS Number1247874-19-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to create the pyrazole moiety.
  • Cyclization Reactions : Establishing the triazatricyclo structure through cyclization methods.
  • Final Coupling : Attaching the cyclohexyl and acetamide groups to form the complete structure.

PF-477736 is primarily recognized as an ATP-competitive inhibitor of Chk1 (Checkpoint kinase 1). By binding to the ATP-binding pocket of Chk1, it disrupts the phosphorylation of downstream targets essential for cell cycle regulation. This action allows cells to progress through the cell cycle despite DNA damage, ultimately leading to enhanced cell death when combined with DNA-damaging agents.

Anticancer Properties

Research indicates that PF-477736 exhibits significant anticancer activity by enhancing the efficacy of chemotherapeutic agents. It has been shown to potentiate the effects of DNA-damaging drugs in various cancer cell lines, making it a candidate for combination therapies in oncology.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties attributed to its structural components, particularly the pyrazole ring which is known for such activities in other derivatives.

Case Studies

Several studies have investigated the biological effects of PF-477736:

  • Study on Cancer Cell Lines : A study published in Cancer Research examined the effects of PF-477736 on breast cancer cell lines and found that it significantly increased apoptosis when used in conjunction with doxorubicin .
  • Neurodegenerative Disease Models : Research highlighted its potential role in neurodegenerative diseases by inhibiting RIPK1 (Receptor-interacting protein kinase 1), which is implicated in neuroinflammation and cell death pathways .
  • Combination Therapy Trials : Clinical trials are ongoing to evaluate its effectiveness as part of combination therapies for various malignancies, showing promising results in preliminary phases .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with PF-477736:

Compound NameStructural FeaturesBiological Activity
PF 477736Tricyclic structure; RIPK1 inhibitorAnticancer
5-Amino-PyrazolePyrazole ring; anti-inflammatoryAnti-inflammatory
Triazole DerivativesTriazole ring system; diverse activitiesAntimicrobial

The uniqueness of PF-477736 lies in its specific combination of cyclohexyl and triazatricyclo structures along with the pyrazole moiety that may confer distinct pharmacological properties compared to these similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.